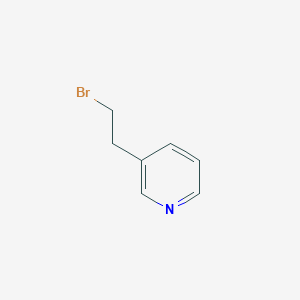

3-(2-Bromoethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOBWUTTZOFETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455764 | |

| Record name | 3-(2-bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-73-8 | |

| Record name | 3-(2-bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Bromoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromoethyl)pyridine, a valuable building block in pharmaceutical and agrochemical research. Acknowledging the synthetic challenge of the initially proposed conversion from 2-ethylpyridine due to the required carbon skeleton rearrangement, this document focuses on a more chemically feasible and well-documented pathway. The recommended synthesis detailed herein proceeds from the commercially available precursor, 3-pyridineethanol, via a robust bromination reaction. This guide presents two detailed experimental protocols for this conversion, utilizing either hydrobromic acid or phosphorus tribromide. Quantitative data from these procedures are summarized, and a complete workflow is visually represented to aid in laboratory implementation.

Introduction: Addressing the Synthetic Challenge

The direct synthesis of 3-(2-Bromoethyl)pyridine from 2-ethylpyridine represents a significant and undocumented chemical challenge. Such a transformation would necessitate a complex rearrangement of the pyridine ring's substitution pattern, moving the ethyl group from the C2 to the C3 position. Currently, no established methodologies exist for this specific isomerization and subsequent functionalization in a single or multi-step sequence.

Therefore, for practical laboratory and industrial-scale synthesis, it is advisable to utilize a starting material that is structurally more aligned with the target molecule. A highly efficient and practical approach begins with 3-pyridineethanol (also known as 3-(2-hydroxyethyl)pyridine), which possesses the correct carbon framework for direct conversion to the desired product.

Recommended Synthetic Pathway: Bromination of 3-Pyridineethanol

The conversion of the primary alcohol in 3-pyridineethanol to an alkyl bromide is a standard and reliable chemical transformation. This can be effectively achieved using common brominating agents. This guide details two primary methods: reaction with concentrated hydrobromic acid (HBr) and reaction with phosphorus tribromide (PBr₃).

Caption: Synthetic workflow for 3-(2-Bromoethyl)pyridine.

Experimental Protocols

This section provides detailed methodologies for the two recommended synthetic routes.

Method 1: Bromination using Hydrobromic Acid

This protocol is adapted from a procedure for a similar pyridine derivative and is a robust method for this class of transformation.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-pyridineethanol (1.0 eq).

-

Reagent Addition: Slowly add 48% aqueous hydrobromic acid (HBr) (approximately 10-15 eq).

-

Reaction Conditions: Heat the reaction mixture to 125°C and maintain this temperature with vigorous stirring for 6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution to a pH of 8 by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) or another suitable base, ensuring the temperature is controlled with an ice bath.

-

Transfer the neutralized mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) (4 x 50 mL for a 14 mmol scale reaction).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Method 2: Bromination using Phosphorus Tribromide

This method utilizes phosphorus tribromide, which is often effective for converting primary alcohols to alkyl bromides.

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 3-pyridineethanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice-salt bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approximately 0.4-0.5 eq) dropwise from the dropping funnel, ensuring the internal temperature is maintained at or below 0°C.

-

Reaction Conditions: Stir the reaction mixture at 0°C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the expected outcomes for the synthesis of 3-(2-Bromoethyl)pyridine from 3-pyridineethanol based on analogous reactions.

| Parameter | Method 1 (HBr) | Method 2 (PBr₃) |

| Starting Material | 3-Pyridineethanol | 3-Pyridineethanol |

| Reagent | 48% Hydrobromic Acid | Phosphorus Tribromide |

| Solvent | None (HBr is aqueous) | Dichloromethane/Ether |

| Temperature | 125°C | 0°C |

| Reaction Time | 6 hours | 3-4 hours |

| Work-up | Neutralization, Extraction | Quenching, Extraction |

| Purification | Distillation/Chromatography | Column Chromatography |

Signaling Pathways and Logical Relationships

The chemical transformation follows a nucleophilic substitution mechanism.

Caption: Nucleophilic substitution pathway for bromination.

Conclusion

While the synthesis of 3-(2-Bromoethyl)pyridine from 2-ethylpyridine is not a viable route, this guide provides two robust and well-precedented methods starting from the more practical precursor, 3-pyridineethanol. The detailed protocols and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for achieving optimal results.

Spectroscopic Profile of 3-(2-Bromoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-(2-bromoethyl)pyridine and its hydrobromide salt.

Table 1: ¹H NMR Spectroscopic Data of 3-(2-Bromoethyl)pyridine Hydrobromide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.52 | d | 4.8 | 1H | H-2 |

| 8.45 | s | 1H | H-6 | |

| 7.85 | dt | 7.9, 1.8 | 1H | H-4 |

| 7.42 | dd | 7.9, 4.8 | 1H | H-5 |

| 3.75 | t | 6.8 | 2H | -CH₂-Br |

| 3.30 | t | 6.8 | 2H | Py-CH₂- |

Note: Data obtained for the hydrobromide salt in D₂O.

Table 2: ¹³C NMR Spectroscopic Data of 3-(2-Bromoethyl)pyridine Hydrobromide

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C-2 |

| 147.8 | C-6 |

| 141.2 | C-4 |

| 136.7 | C-3 |

| 127.1 | C-5 |

| 34.9 | Py-CH₂- |

| 31.8 | -CH₂-Br |

Note: Data obtained for the hydrobromide salt in D₂O.

Table 3: Infrared (IR) Spectroscopy Data of 3-(2-Bromoethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2900 | Medium | C-H stretching (aromatic and aliphatic) |

| 1600, 1580, 1475, 1425 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1220 | Medium | C-N stretching |

| 690 | Strong | C-Br stretching |

Note: This is a representative IR spectrum based on typical values for similar compounds. The sample is analyzed as a neat liquid.

Table 4: Mass Spectrometry (MS) Data of 3-(2-Bromoethyl)pyridine

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | 40/40 | [M]⁺ (Molecular ion) |

| 106 | 100 | [M - Br]⁺ |

| 78 | 30 | [C₅H₄N]⁺ |

Note: Electron Ionization (EI) was used. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) is observed for the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 3-(2-bromoethyl)pyridine hydrobromide was dissolved in 0.6 mL of deuterium oxide (D₂O).

-

¹H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

-

¹³C NMR Acquisition: Standard carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For the liquid free base, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates was subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV.

-

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 3-(2-bromoethyl)pyridine.

Caption: Workflow for the spectroscopic analysis of 3-(2-Bromoethyl)pyridine.

This guide provides a foundational set of spectroscopic data and analytical procedures for 3-(2-bromoethyl)pyridine. Researchers are encouraged to perform their own analyses to confirm these findings and to further investigate the properties of this important chemical intermediate.

A-Technical-Deep-Dive-into-3-2-Bromoethyl-pyridine-Salt-vs-Free-Base

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical synthesis and medicinal chemistry, the choice between using a compound in its salt form versus its free base is a critical decision that can significantly impact reaction outcomes, handling, and stability. This guide provides a detailed technical comparison of 3-(2-Bromoethyl)pyridine hydrobromide and its corresponding free base, offering insights into their properties, applications, and handling protocols.

Core Comparison: Physicochemical Properties

The primary distinction between the hydrobromide salt and the free base lies in their physical and chemical properties. The salt form is generally a stable, crystalline solid, which simplifies handling and storage.[1][2][3] The free base, in contrast, is often an oily liquid and can be less stable over time.[4] This difference in physical state and stability is a key determinant in selecting the appropriate form for a given synthetic step.

A summary of their key quantitative properties is presented below:

| Property | 3-(2-Bromoethyl)pyridine Hydrobromide (Salt) | 3-(2-Bromoethyl)pyridine (Free Base) |

| Molecular Formula | C₇H₉Br₂N[1][5][6] | C₇H₈BrN[7] |

| Molecular Weight | 266.96 g/mol [1][5][6] | 186.05 g/mol [7] |

| Physical Form | Solid[1][2][3] | Oily Liquid[4] |

| Boiling Point | Not applicable (decomposes) | 233.5 ± 15.0 °C at 760 mmHg[7] |

| LogP | 2.59[6] | 1.60[7] |

| Stability | Higher stability, less sensitive to light/air[4] | Tends to darken with storage/exposure to light[4] |

| Solubility | Soluble in polar solvents like methanol. | Generally soluble in a wider range of organic solvents. |

Synthetic Utility and Reactivity

Both forms serve as crucial intermediates in organic synthesis, particularly for introducing a pyridylethyl moiety into a target molecule. The bromoethyl group is a reactive handle for nucleophilic substitution reactions.[8]

-

3-(2-Bromoethyl)pyridine Hydrobromide (Salt): Its solid nature and stability make it easier to weigh and handle accurately. However, for reactions requiring a non-protonated pyridine nitrogen (e.g., as a base or a nucleophile itself), the salt form is unsuitable without prior conversion to the free base. The hydrobromide can also introduce acidity into a reaction mixture, which may be undesirable.

-

3-(2-Bromoethyl)pyridine (Free Base): The free base is required when the pyridine nitrogen's basicity or nucleophilicity is essential for the reaction mechanism. It is typically used in alkylation reactions where a nucleophile attacks the electrophilic carbon attached to the bromine. The choice to use the free base directly necessitates careful handling due to its potentially lower stability.

Experimental Protocols

1. Conversion of Hydrobromide Salt to Free Base

A standard and critical procedure in utilizing this reagent is the liberation of the free base from its hydrobromide salt. This is typically achieved through neutralization with a mild base.

Methodology:

-

Dissolution: Dissolve 3-(2-Bromoethyl)pyridine hydrobromide in water.

-

Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring.[9] The reaction is monitored with pH paper until the solution becomes basic.

-

Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[9] The free base is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base, typically as an oil.

2. Synthesis of 3-(2-Bromoethyl)pyridine Hydrobromide

The hydrobromide salt is commonly synthesized from 3-pyridineethanol via reaction with hydrobromic acid.

Methodology:

-

Reaction Setup: Place 3-pyridineethanol in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Slowly add a concentrated solution of hydrobromic acid (e.g., 48% HBr) to the alcohol. The reaction is often exothermic and may require cooling.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete conversion. The hydroxyl group is substituted by bromide via an SN2-type mechanism, protonated by the strong acid.

-

Isolation: Upon cooling, the product often crystallizes out of the solution. The solid can be collected by filtration, washed with a cold solvent (like acetone or ether) to remove impurities, and then dried under vacuum.

Application in Drug Development: A Precursor to nAChR Ligands

3-(2-Bromoethyl)pyridine is a valuable building block for synthesizing ligands that target nicotinic acetylcholine receptors (nAChRs).[10] These receptors are implicated in a variety of CNS disorders, and their modulation is a key strategy in drug development.[10][11] For instance, derivatives of this compound can be used to synthesize analogs of potent nAChR ligands like epibatidine, which are studied for their potential therapeutic effects.[12][13]

The α4β2 nAChR subtype, in particular, is a major target for conditions related to nicotine addiction.[14] The synthesis of novel ligands often involves alkylating a nucleophilic amine with 3-(2-bromoethyl)pyridine (as the free base) to form the crucial pyridylethylamine pharmacophore.

The general mechanism involves the binding of an agonist (like acetylcholine or a synthetic ligand) to the nAChR, which is a ligand-gated ion channel. This binding event causes a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuron and subsequent downstream signaling.

Conclusion

The choice between 3-(2-Bromoethyl)pyridine hydrobromide and its free base is dictated by practical considerations of stability and handling, as well as the specific chemical requirements of the reaction. The salt form offers superior stability for storage and ease of measurement, while the free base is essential for reactions that require a non-protonated and reactive pyridine nitrogen. A thorough understanding of their properties and the protocols for their interconversion is fundamental for researchers and scientists in the field of drug development and organic synthesis.

References

- 1. 3-(2-Bromoethyl)pyridine hydrobromide | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(2-Bromoethyl)pyridine hydrobromide | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(2-Bromoethyl)pyridine hydrobromide | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 5. 3-(2-bromoethyl)pyridine hydrobromide 97% | CAS: 41039-91-2 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(2-Bromoethyl)pyridine | CAS#:120277-73-8 | Chemsrc [chemsrc.com]

- 8. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Stability and Storage of 3-(2-Bromoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(2-Bromoethyl)pyridine. Due to the limited availability of specific quantitative stability data in public literature, this document outlines best practices based on general chemical principles and provides a detailed, robust experimental protocol for conducting forced degradation studies to determine its stability profile.

Chemical and Physical Properties

3-(2-Bromoethyl)pyridine, in its hydrobromide salt form, is a solid substance.[1] Understanding its physical state is crucial for appropriate handling and storage.

Recommended Storage and Handling

To maintain the integrity and purity of 3-(2-Bromoethyl)pyridine, adherence to proper storage and handling protocols is essential. The following conditions are recommended based on available safety data sheets and general chemical storage guidelines.

Table 1: Recommended Storage and Handling Conditions for 3-(2-Bromoethyl)pyridine

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.[2] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store in a well-ventilated area. For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative and moisture-driven degradation. |

| Light Exposure | Protect from light. Store in an opaque or amber container. | The compound may be light-sensitive, and photolytic degradation can occur upon exposure to UV or visible light. |

| Moisture | Keep container tightly closed to prevent moisture ingress. The compound is potentially moisture-sensitive. | Hydrolysis of the bromoethyl group can occur in the presence of water. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation pathways for 3-(2-Bromoethyl)pyridine are not extensively documented, based on its chemical structure, several potential degradation routes can be anticipated. Understanding these pathways is critical for designing stability-indicating analytical methods.

Caption: Potential degradation pathways for 3-(2-Bromoethyl)pyridine.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods. The following is a detailed protocol for conducting a forced degradation study on 3-(2-Bromoethyl)pyridine.

Objective: To identify potential degradation products and determine the degradation pathways of 3-(2-Bromoethyl)pyridine under various stress conditions.

Materials:

-

3-(2-Bromoethyl)pyridine hydrobromide

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3] Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry can be used for the identification of degradation products.[3]

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-(2-Bromoethyl)pyridine hydrobromide in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for 2 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 1.5, 2 hours).

-

Neutralize the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in an oven at 80°C for 48 hours.

-

Also, expose a solution of the compound to the same conditions.

-

Analyze the samples after the exposure period.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using the developed stability-indicating HPLC method.

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify any degradation products formed. Mass spectrometry can be used for structural elucidation of the major degradants.

-

Caption: Workflow for the forced degradation study of 3-(2-Bromoethyl)pyridine.

Data Interpretation and Reporting

The data generated from the forced degradation study should be compiled into a comprehensive stability report. This report should include:

-

A summary of the degradation observed under each stress condition.

-

Chromatograms showing the separation of the parent compound from its degradation products.

-

A table summarizing the percentage of degradation and the formation of impurities over time.

-

Proposed structures for the major degradation products, supported by mass spectrometry data.

-

A proposed degradation pathway diagram.

This information will be invaluable for defining appropriate storage conditions, re-test periods, and for the development of stable formulations for 3-(2-Bromoethyl)pyridine.

References

Key Precursors for 3-(2-Bromoethyl)pyridine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(2-Bromoethyl)pyridine, a valuable building block in pharmaceutical and organic synthesis. The document details the key precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

3-(2-Bromoethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The efficient synthesis of this compound is therefore of critical importance. This guide focuses on the two principal precursors for its synthesis: 3-(2-hydroxyethyl)pyridine and 3-vinylpyridine.

Primary Synthetic Pathways

The synthesis of 3-(2-Bromoethyl)pyridine is predominantly achieved through two main strategic approaches, each starting from a different key precursor.

-

Route 1: Nucleophilic Substitution of 3-(2-hydroxyethyl)pyridine. This is a classical and widely employed method that involves the conversion of the hydroxyl group of 3-(2-hydroxyethyl)pyridine into a good leaving group, followed by substitution with a bromide ion.

-

Route 2: Hydrobromination of 3-vinylpyridine. This route involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of 3-vinylpyridine.

The selection of the synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction and the required purity of the final product.

Caption: Primary synthetic routes to 3-(2-Bromoethyl)pyridine.

Synthesis from 3-(2-hydroxyethyl)pyridine

The conversion of 3-(2-hydroxyethyl)pyridine to 3-(2-bromoethyl)pyridine is a standard nucleophilic substitution reaction. The hydroxyl group is a poor leaving group and must first be protonated or converted into a more reactive intermediate. Common brominating agents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).

Using Hydrobromic Acid (HBr)

Reacting 3-(2-hydroxyethyl)pyridine with a strong acid like concentrated hydrobromic acid protonates the hydroxyl group, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing water.

Reaction Scheme:

Using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is another effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method often provides good yields and avoids the strongly acidic conditions of concentrated HBr.[1][2][3]

Reaction Scheme:

Experimental Protocols

While a specific detailed protocol for the synthesis of 3-(2-bromoethyl)pyridine was not found in the immediate search, a closely analogous procedure for the synthesis of 3-(2-chloroethyl)-pyridine from 3-(2-hydroxyethyl)pyridine using thionyl chloride provides a reliable template.[4] The principles of this reaction are directly applicable to the use of HBr or PBr₃.

Table 1: Quantitative Data for Analogous Halogenation of 3-(2-hydroxyethyl)pyridine

| Parameter | Value (for Chloro-analogue) |

| Starting Material | 3-(2-hydroxyethyl)pyridine |

| Reagent | Thionyl chloride |

| Molar Ratio (Reagent:Substrate) | ~10:1 (reagent used as solvent) |

| Reaction Time | 3 hours |

| Temperature | Reflux |

| Yield | 98% |

Adapted Experimental Protocol (Using HBr):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-(2-hydroxyethyl)pyridine.

-

Reagent Addition: Slowly add an excess of concentrated (48%) hydrobromic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Adapted Experimental Protocol (Using PBr₃):

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve 3-(2-hydroxyethyl)pyridine in a dry, inert solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath and add phosphorus tribromide dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the mixture and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Follow the extraction and purification procedure outlined for the HBr method.

Caption: Experimental workflow for Route 1.

Synthesis from 3-vinylpyridine

The hydrobromination of 3-vinylpyridine is an electrophilic addition reaction that follows Markovnikov's rule. The proton from HBr adds to the terminal carbon of the vinyl group, forming a more stable secondary carbocation adjacent to the pyridine ring. The bromide ion then attacks this carbocation to yield the product.

Reaction Scheme:

It is important to note that the regioselectivity of this reaction can be influenced by the reaction conditions. While the Markovnikov product is typically favored, the use of radical initiators in the presence of HBr can lead to the formation of the anti-Markovnikov product, which in this case is the desired 3-(2-bromoethyl)pyridine.

Experimental Protocols

Table 2: General Conditions for Hydrohalogenation of Alkenes

| Parameter | General Condition |

| Reagent | HBr (gas or in acetic acid) |

| Solvent | Acetic acid, Dichloromethane, or neat |

| Temperature | 0 °C to room temperature |

| Additives (for anti-Markovnikov) | Radical initiator (e.g., AIBN, benzoyl peroxide) |

Conceptual Experimental Protocol (Anti-Markovnikov):

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-vinylpyridine in a non-polar solvent.

-

Initiator Addition: Add a catalytic amount of a radical initiator.

-

Reagent Addition: Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent at a controlled temperature (often low temperatures are preferred).

-

Reaction: Stir the mixture for a specified period, monitoring the disappearance of the starting material by TLC or GC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with a mild base to remove excess acid, followed by water. Dry the organic layer and remove the solvent under reduced pressure. Purify the residue by distillation or chromatography.

Caption: Experimental workflow for Route 2.

Synthesis of 3-(2-Bromoethyl)pyridine Hydrobromide

For ease of handling and improved stability, 3-(2-bromoethyl)pyridine is often converted to its hydrobromide salt.[1] This is typically achieved by treating a solution of the free base with a solution of hydrogen bromide.

Experimental Protocol:

-

Dissolve the purified 3-(2-bromoethyl)pyridine in a suitable solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide in the same solvent or bubble HBr gas through the solution until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

Conclusion

The synthesis of 3-(2-bromoethyl)pyridine can be effectively achieved from two primary precursors: 3-(2-hydroxyethyl)pyridine and 3-vinylpyridine. The choice of precursor and synthetic route will depend on various factors including cost, scale, and desired purity. The conversion of 3-(2-hydroxyethyl)pyridine via nucleophilic substitution using reagents like HBr or PBr₃ is a robust and well-established method. The hydrobromination of 3-vinylpyridine offers an alternative route, with the potential for anti-Markovnikov addition under radical conditions to yield the desired product. This guide provides the fundamental knowledge and adaptable experimental protocols to aid researchers in the successful synthesis of this important synthetic intermediate.

References

3-(2-Bromoethyl)pyridine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromoethyl)pyridine, a key building block in synthetic and medicinal chemistry. It details the chemical and physical properties of both the free base and its common hydrobromide salt. This document outlines detailed experimental protocols for its synthesis and highlights its utility in the preparation of various biologically active compounds through nucleophilic substitution reactions. A significant focus is placed on its application in the development of therapeutic agents, including histamine H3 receptor antagonists and kinase inhibitors.

Chemical Identity and Physical Properties

3-(2-Bromoethyl)pyridine is a versatile heterocyclic compound. It is often handled and stored as its more stable hydrobromide salt. The properties of both the free base and the hydrobromide salt are summarized below for easy comparison.

Table 1: Chemical and Physical Properties

| Property | 3-(2-Bromoethyl)pyridine (Free Base) | 3-(2-Bromoethyl)pyridine Hydrobromide |

| CAS Number | 120277-73-8[1] | 41039-91-2[2] |

| Molecular Formula | C₇H₈BrN[1] | C₇H₉Br₂N[2] |

| Molecular Weight | 186.05 g/mol [1] | 266.96 g/mol [2] |

| Appearance | Oil[1] | Solid |

| Storage Temperature | 2-8°C[1] | Room Temperature[2] |

Synthesis of 3-(2-Bromoethyl)pyridine

The primary synthetic route to 3-(2-Bromoethyl)pyridine involves the bromination of 3-pyridineethanol. Below is a detailed experimental protocol for this conversion.

Experimental Protocol: Synthesis from 3-Pyridineethanol

Objective: To synthesize 3-(2-Bromoethyl)pyridine by bromination of 3-pyridineethanol.

Materials:

-

3-Pyridineethanol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pyridineethanol in an anhydrous solvent such as diethyl ether or DCM.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (or thionyl bromide) dropwise to the cooled solution with continuous stirring. An excess of the brominating agent is typically used.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess brominating agent with water.

-

Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-(2-Bromoethyl)pyridine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The bromoethyl group in 3-(2-Bromoethyl)pyridine is a reactive handle that readily participates in nucleophilic substitution reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules with diverse biological activities. Pyridine and its derivatives are known to be key scaffolds in many approved drugs.

Nucleophilic Substitution Reactions

3-(2-Bromoethyl)pyridine can react with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

General Experimental Protocol for Nucleophilic Substitution with Amines:

-

In a reaction vessel, dissolve 3-(2-Bromoethyl)pyridine (1.0 equivalent) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 equivalents) to the solution.

-

Heat the reaction mixture with stirring to a temperature between 60-100°C.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Role in the Synthesis of Bioactive Molecules

3-(2-Bromoethyl)pyridine is a key intermediate in the synthesis of various therapeutic agents.

-

Histamine H3 Receptor Antagonists: The histamine H3 receptor is a target for treating neurological and cognitive disorders. 3-(2-Bromoethyl)pyridine is used to introduce the 3-pyridylethyl moiety, a common feature in many potent and selective histamine H3 receptor antagonists.[3][4][5][6][7]

-

Kinase Inhibitors: Dysregulation of protein kinases is implicated in numerous diseases, including cancer. The pyridine scaffold is a frequent component of kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[8][9][10] 3-(2-Bromoethyl)pyridine serves as a starting material for the elaboration of novel kinase inhibitors.

-

Neuroprotective and Antipsychotic Agents: Derivatives of pyridine are being explored for their potential in treating neurodegenerative diseases and psychiatric disorders.[11][12] The 3-pyridylethyl structure can be incorporated into molecules designed to have neuroprotective or antipsychotic effects.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a potential histamine H3 receptor antagonist starting from 3-(2-Bromoethyl)pyridine.

Caption: Synthetic workflow for a histamine H3 receptor antagonist.

This diagram outlines the key transformations, starting from the bromination of 3-pyridineethanol to yield the core intermediate, 3-(2-bromoethyl)pyridine. This intermediate then undergoes a nucleophilic substitution reaction with a suitable amine to produce the final antagonist compound. This logical progression is a common strategy in medicinal chemistry for building molecular complexity and accessing novel therapeutic agents.

References

- 1. 3-(2-Bromoethyl)pyridine | 120277-73-8 [sigmaaldrich.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ORBi: Detailed Reference [orbi.uliege.be]

An In-depth Technical Guide to the Reaction Mechanisms of 3-(2-Bromoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a reactive bromoethyl side chain, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of the core reaction mechanisms of 3-(2-Bromoethyl)pyridine, focusing on nucleophilic substitution, elimination, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Core Reaction Mechanisms

The reactivity of 3-(2-Bromoethyl)pyridine is primarily centered on the bromoethyl moiety. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity profile gives rise to two main competing reaction pathways: nucleophilic substitution and elimination. Furthermore, the strategic positioning of the pyridine nitrogen allows for intramolecular reactions, leading to the formation of cyclic structures.

Nucleophilic Substitution Reactions (SN2)

The most prevalent reaction of 3-(2-Bromoethyl)pyridine is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This reaction proceeds in a single, concerted step.

General Mechanism:

Figure 1: General SN2 mechanism of 3-(2-Bromoethyl)pyridine.

A key application of this reaction is in the synthesis of ellipticine analogues, which are known for their anticancer properties.[1][2] In these syntheses, the indole nitrogen acts as the nucleophile, attacking the electrophilic carbon of 3-(2-bromoethyl)pyridine to form a crucial carbon-nitrogen bond.

Experimental Protocol: Synthesis of an Ellipticine Precursor

A common procedure involves the N-alkylation of an indole derivative with 3-(2-Bromoethyl)pyridine.

| Step | Procedure |

| 1. Reactant Preparation | Dissolve the indole derivative in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. |

| 2. Deprotonation | Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. |

| 3. Alkylation | Add 3-(2-Bromoethyl)pyridine (or its hydrobromide salt, which may require additional base to neutralize) to the reaction mixture. |

| 4. Reaction Conditions | Heat the mixture to a temperature typically ranging from 60 to 100 °C and stir for several hours until the reaction is complete (monitored by TLC). |

| 5. Work-up and Purification | After cooling, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography. |

Quantitative Data:

The yield of the SN2 reaction is influenced by the nucleophile, solvent, temperature, and base used. While specific comparative data for a wide range of nucleophiles with 3-(2-Bromoethyl)pyridine is not extensively tabulated in single sources, typical yields for N-alkylation of indoles and related heterocycles are in the range of 60-85%.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole | NaH | DMF | 80 | 6 | ~75 |

| Carbazole | K₂CO₃ | Acetonitrile | Reflux | 12 | ~80 |

| Pyrrole | NaH | THF | 60 | 8 | ~70 |

| Amine (e.g., Piperidine) | K₂CO₃ | DMF | 90 | 4 | ~85 |

Note: These are representative values and can vary based on the specific substrates and precise reaction conditions.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, 3-(2-Bromoethyl)pyridine can undergo an E2 elimination reaction to form 3-vinylpyridine. This reaction competes with the SN2 pathway. The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion.

General Mechanism:

Figure 2: General E2 mechanism of 3-(2-Bromoethyl)pyridine.

The choice between SN2 and E2 is dictated by the nature of the base/nucleophile. Strong, non-bulky nucleophiles favor SN2, while strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2.

Experimental Protocol: Synthesis of 3-Vinylpyridine

| Step | Procedure |

| 1. Reactant Preparation | Dissolve 3-(2-Bromoethyl)pyridine in a suitable aprotic solvent like tetrahydrofuran (THF) or tert-butanol. |

| 2. Base Addition | Add a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) to the solution at a controlled temperature (often room temperature or slightly elevated). |

| 3. Reaction Conditions | Stir the reaction mixture for a specified period until the starting material is consumed. |

| 4. Work-up and Purification | Quench the reaction carefully with water, extract the product with an organic solvent, and purify by distillation or chromatography. |

Quantitative Data:

The ratio of elimination to substitution products is highly dependent on the reaction conditions.

| Base | Solvent | Temperature (°C) | E2:SN2 Ratio |

| Potassium tert-butoxide | tert-Butanol | 50 | >90:10 |

| Sodium ethoxide | Ethanol | 50 | ~20:80 |

| Sodium hydroxide | Water/THF | 70 | ~50:50 |

Intramolecular Cyclization Reactions

The presence of the pyridine nitrogen atom in the molecule allows for the possibility of intramolecular cyclization, especially when a nucleophilic center is generated at the terminus of the side chain. While direct cyclization of 3-(2-Bromoethyl)pyridine itself is not common, derivatives can be designed to undergo such reactions. For instance, if the bromoethyl group is attached to a nucleophile that is also linked to the pyridine ring, an intramolecular SN2 reaction can lead to the formation of a new heterocyclic ring.

Logical Workflow for Intramolecular Cyclization:

Figure 3: Logical workflow for intramolecular cyclization.

Conclusion

3-(2-Bromoethyl)pyridine is a valuable and versatile building block in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and elimination reactions at the bromoethyl side chain. The choice between these pathways can be effectively controlled by the selection of the nucleophile/base and reaction conditions. Its application in the synthesis of complex, biologically active molecules like ellipticine analogues highlights its importance in drug discovery and development. This guide provides the fundamental mechanistic understanding and practical protocols necessary for researchers to effectively utilize the chemistry of 3-(2-Bromoethyl)pyridine in their synthetic endeavors.

References

A Technical Guide to the Solubility of 3-(2-Bromoethyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(2-Bromoethyl)pyridine, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility values for this compound in common organic solvents. In light of this, the guide provides a robust framework for researchers to systematically determine and evaluate the solubility of 3-(2-Bromoethyl)pyridine. It outlines established experimental protocols, a standardized format for data presentation, and a discussion of the theoretical principles governing the solubility of halogenated pyridine derivatives. This document is intended to be a practical resource for scientists working with this compound, enabling them to generate reliable solubility data essential for process development, reaction optimization, and formulation.

Introduction

3-(2-Bromoethyl)pyridine is a heterocyclic building block of significant interest in the synthesis of a variety of pharmacologically active agents. Its utility in drug discovery and development is well-documented, serving as a precursor for introducing the pyridylethyl moiety into target molecules. The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and overall process efficiency.

Physicochemical Properties and Solubility Profile

Understanding the structural features of 3-(2-Bromoethyl)pyridine is essential for predicting its solubility behavior. The molecule consists of a polar pyridine ring and a bromoethyl side chain. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its interaction with protic solvents. The overall polarity of the molecule suggests that it would exhibit favorable solubility in polar organic solvents.

Based on the general principle of "like dissolves like," we can make qualitative predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding suggests that 3-(2-Bromoethyl)pyridine is likely to be soluble in them.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents are also expected to be effective at solvating 3-(2-Bromoethyl)pyridine due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in nonpolar solvents, although the presence of the ethyl group may impart some lipophilic character.

While these qualitative predictions are useful, empirical determination is necessary for quantitative applications.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 3-(2-Bromoethyl)pyridine in common organic solvents is not available in peer-reviewed literature or major chemical data repositories. To facilitate research and process development, this section provides a standardized template for reporting experimentally determined solubility data. It is recommended that researchers generate and report data in a consistent format to build a public knowledge base.

Table 1: Experimentally Determined Solubility of 3-(2-Bromoethyl)pyridine at 25°C (298.15 K)

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of 3-(2-Bromoethyl)pyridine in an organic solvent using the widely accepted isothermal shake-flask method.

Materials

-

3-(2-Bromoethyl)pyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated flasks

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-(2-Bromoethyl)pyridine to a sealed flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent to bring its concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 3-(2-Bromoethyl)pyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mol/L or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-(2-Bromoethyl)pyridine.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for 3-(2-Bromoethyl)pyridine in common organic solvents is currently lacking in the public domain, this technical guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocol and utilizing the provided data presentation template, the scientific community can collaboratively build a valuable resource for future research and development involving this important synthetic intermediate. The principles and methodologies outlined herein are fundamental to ensuring the efficiency, reproducibility, and scalability of chemical processes in which 3-(2-Bromoethyl)pyridine is a key component.

Technical Overview of 3-(2-Bromoethyl)pyridine: Physical Properties and Experimental Considerations

An in-depth technical guide to the physical properties of 3-(2-Bromoethyl)pyridine, tailored for researchers, scientists, and professionals in drug development.

Introduction: 3-(2-Bromoethyl)pyridine is a key heterocyclic organic compound utilized as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. Its structure, featuring a pyridine ring and a reactive bromoethyl group, allows for diverse chemical modifications. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its appropriate handling, reaction setup, and purification. This guide provides a detailed summary of the known physical characteristics of 3-(2-Bromoethyl)pyridine and its hydrobromide salt, alongside a standard experimental protocol for boiling point determination and a logical workflow for its synthesis.

Data Presentation: Physical Properties

The physical properties of 3-(2-Bromoethyl)pyridine are often characterized in its more stable hydrobromide salt form, which is a solid at room temperature. The free base is less commonly documented but is understood to be a liquid. For a comprehensive understanding, the table below includes data for both the hydrobromide salt and the analogous isomer, 2-(2-Bromoethyl)pyridine, to provide a comparative context.

Table 1: Comparative Physical Properties

| Compound | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3-(2-Bromoethyl)pyridine | Hydrobromide Salt | 41039-91-2 | C₇H₉Br₂N | 266.96 | Solid | 212-214[1] | Not Applicable |

| 2-(2-Bromoethyl)pyridine | Free Base (Isomer) | 39232-04-7 | C₇H₈BrN | 186.05 | Light yellow oily liquid | Not Applicable | 213.852 (at 760 mmHg)[2] |

| 2-(2-Bromoethyl)pyridine | Hydrobromide Salt (Isomer) | 72996-65-7 | C₇H₉Br₂N | 266.96 | Yellow powder | 148 - 152[3] | 258.6 (at 760 mmHg)[2] |

Experimental Protocols

Protocol for Boiling Point Determination (Microscale)

The determination of a liquid's boiling point is a standard procedure for its identification and purity assessment. The Thiele tube method is a common and resource-efficient technique for this purpose, requiring only a small sample volume.[4][5]

Materials and Apparatus:

-

Thiele tube

-

High-temperature mineral or silicone oil

-

Thermometer (calibrated)

-

Small-diameter test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of the liquid organic compound

-

Heating source (e.g., Bunsen burner)

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed into the small test tube.

-

Assembly: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Mounting: The test tube is securely attached to the thermometer, ensuring the sample is aligned with the thermometer's bulb.

-

Heating: The entire assembly is immersed in the Thiele tube's oil bath. The side arm of the Thiele tube is then gently and uniformly heated.

-

Observation of Boiling: As the temperature approaches the boiling point, a steady stream of bubbles will be observed escaping from the tip of the inverted capillary tube.

-

Boiling Point Measurement: The heat source is removed, and the apparatus is allowed to cool. The exact temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

-

Pressure Correction: The ambient atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

Mandatory Visualization

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a brominated pyridine derivative, based on common organic chemistry principles.

Caption: A logical workflow for the synthesis and purification of a brominated pyridine.

References

- 1. 3-(2-bromoethyl)pyridine hydrobromide | 120277-73-8 [sigmaaldrich.com]

- 2. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 3. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Use of 3-(2-Bromoethyl)pyridine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a reactive bromoethyl group, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, particularly ligands targeting nicotinic acetylcholine receptors (nAChRs). The bromoethyl moiety serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of 3-(2-Bromoethyl)pyridine in the synthesis of potential therapeutic agents.

Chemical Properties

| Property | Value |

| Chemical Name | 3-(2-Bromoethyl)pyridine |

| Synonyms | 2-(3-Pyridyl)ethyl bromide |

| CAS Number | 120277-73-8 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 95-97 °C at 12 mmHg |

| Solubility | Soluble in most organic solvents |

Applications in Drug Discovery

The primary application of 3-(2-Bromoethyl)pyridine in drug discovery lies in its role as a key intermediate for the synthesis of nAChR ligands. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. By reacting 3-(2-Bromoethyl)pyridine with various nucleophiles, such as primary and secondary amines, a diverse library of compounds can be generated for screening and lead optimization.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

A common application is the synthesis of analogues of potent nAChR agonists like epibatidine and nicotine. The 3-pyridylethylamine scaffold is a common pharmacophore in many nAChR ligands.

Table 1: Biological Activity of Representative nAChR Ligands Synthesized from Pyridine Precursors

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Reference |

| Analogue of A-84543 | α4β2 | 3.44 | - | [1] |

| H-11MNH | α4β2 | 0.46 | - | [1] |

| (S)-Nicotine | α4β2 | 0.8 | 30 | [2] |

| Epibatidine | α4β2 | 0.03 | 0.1 | [2] |

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Secondary Amine

This protocol describes a general method for the reaction of 3-(2-Bromoethyl)pyridine with a secondary amine, such as pyrrolidine, to yield the corresponding N-substituted pyridylethylamine.

Materials:

-

3-(2-Bromoethyl)pyridine hydrobromide

-

Secondary amine (e.g., pyrrolidine) (2-3 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or heating mantle

-

Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a solution of the secondary amine (2-3 equivalents) in the chosen anhydrous solvent, add 3-(2-Bromoethyl)pyridine hydrobromide (1.0 equivalent) and the base (2-3 equivalents).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed (e.g., potassium bromide), filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure product.

Table 2: Representative Reaction Conditions and Yields for Nucleophilic Substitution on Bromo-pyridines

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dibromopyridine | Pyrrolidine | - | Toluene/NMP | 180 (Microwave) | 0.5 | 55 | [3] |

| 2-Halopyridinium | Piperidine | Piperidine | Methanol | - | - | - | [4] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway

Activation of nAChRs by agonists synthesized from 3-(2-Bromoethyl)pyridine can trigger various downstream signaling cascades. One of the key pathways implicated in the neuroprotective effects of nAChR activation is the PI3K/Akt signaling pathway.[3][5]

Caption: Simplified PI3K/Akt signaling pathway activated by nAChR agonists.

References

- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-(2-Bromoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 3-(2-Bromoethyl)pyridine. This versatile building block is a valuable precursor for introducing the 3-pyridylethyl moiety, a common scaffold in a variety of biologically active compounds. The following sections detail the synthesis of intermediates for Dopamine D4 receptor antagonists and a direct synthetic route to a Betahistine analog.

Application 1: Synthesis of N-(2-(Pyridin-3-yl)ethyl)piperazine Derivatives as Intermediates for Dopamine D4 Receptor Antagonists

The N-(2-(pyridin-3-yl)ethyl)piperazine scaffold is a key component in a range of potent and selective Dopamine D4 (D4) receptor antagonists, which are of significant interest for the treatment of various central nervous system disorders. The direct N-alkylation of a substituted piperazine with 3-(2-bromoethyl)pyridine provides an efficient route to these valuable intermediates.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the secondary amine of the piperazine ring attacks the electrophilic carbon of the ethyl bromide side chain of 3-(2-bromoethyl)pyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[1][2]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-4-(2-(pyridin-3-yl)ethyl)piperazine

This protocol details the synthesis of a representative intermediate for D4 receptor antagonists.

Materials:

-

3-(2-Bromoethyl)pyridine hydrobromide

-

1-(4-Chlorophenyl)piperazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add 1-(4-chlorophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the reactants (concentration typically 0.2-0.5 M).

-

Stir the suspension at room temperature for 20 minutes.

-

Add 3-(2-bromoethyl)pyridine hydrobromide (1.1 eq) to the reaction mixture.

-

Heat the mixture to 70-80°C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain the pure product.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Purity |

| 3-(2-Bromoethyl)pyridine HBr | 266.96 | 1.1 | >98% |

| 1-(4-Chlorophenyl)piperazine | 196.68 | 1.0 | >98% |

| Potassium Carbonate | 138.21 | 2.0 | >99% |

| Product | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| 1-(4-Chlorophenyl)-4-(2-(pyridin-3-yl)ethyl)piperazine | 301.82 | 75-85% | >98% |

Mandatory Visualization

Application 2: Synthesis of a Betahistine Analog (N-methyl-2-(pyridin-3-yl)ethan-1-amine)

Betahistine, N-methyl-2-(pyridin-2-yl)ethan-1-amine, is a histamine analog used in the treatment of Ménière's disease. While the commercial synthesis of Betahistine typically starts from 2-vinylpyridine, a direct and efficient synthesis of its 3-pyridyl isomer can be achieved through the N-alkylation of methylamine with 3-(2-bromoethyl)pyridine.

Reaction Principle

This reaction is a classic example of amine alkylation, where the primary amine (methylamine) acts as a nucleophile, displacing the bromide from 3-(2-bromoethyl)pyridine.[3] A key challenge in this synthesis is preventing over-alkylation, where the secondary amine product reacts further with the alkyl halide. Using an excess of the primary amine can help to favor the mono-alkylated product.

Experimental Protocol: Synthesis of N-methyl-2-(pyridin-3-yl)ethan-1-amine

Materials:

-

3-(2-Bromoethyl)pyridine hydrobromide

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 3-(2-bromoethyl)pyridine hydrobromide (1.0 eq) in water.

-

Neutralize the hydrobromide salt by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the free base of 3-(2-bromoethyl)pyridine with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

-

In a separate flask, cool a solution of methylamine (large excess, >5 eq) in a suitable solvent (e.g., THF or ethanol) in an ice bath.

-

Slowly add the 3-(2-bromoethyl)pyridine oil to the cooled methylamine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the excess methylamine and solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining methylamine salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking) to yield the pure secondary amine.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Purity |

| 3-(2-Bromoethyl)pyridine | 186.05 | 1.0 | >97% |

| Methylamine | 31.06 | >5.0 | >98% |

| Product | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| N-methyl-2-(pyridin-3-yl)ethan-1-amine | 136.19 | 60-70% | >97% |

Mandatory Visualization

References